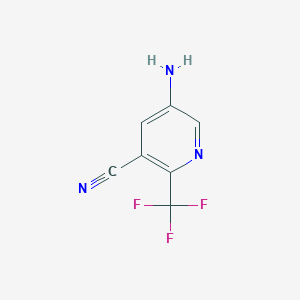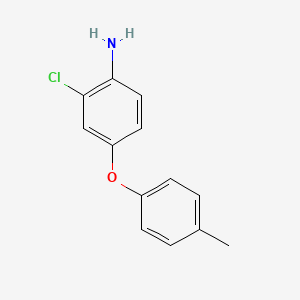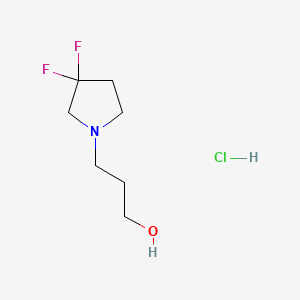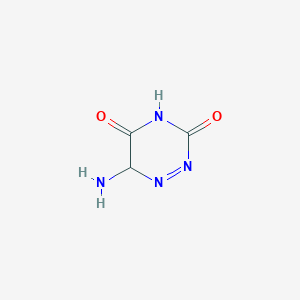![molecular formula C26H24N2O9 B12450053 oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate](/img/structure/B12450053.png)
oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-({1,3-DIOXO-2-[2-(PROPANOYLOXY)ETHYL]ISOINDOL-5-YL}OXY)-1,3-DIOXOISOINDOL-2-YL]ETHYL PROPANOATE is a complex organic compound characterized by its unique structure, which includes multiple isoindole and propanoate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-({1,3-DIOXO-2-[2-(PROPANOYLOXY)ETHYL]ISOINDOL-5-YL}OXY)-1,3-DIOXOISOINDOL-2-YL]ETHYL PROPANOATE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate isoindole derivatives, which are then subjected to esterification and other functional group modifications to achieve the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are also explored to enhance efficiency and sustainability .
化学反应分析
Types of Reactions
2-[5-({1,3-DIOXO-2-[2-(PROPANOYLOXY)ETHYL]ISOINDOL-5-YL}OXY)-1,3-DIOXOISOINDOL-2-YL]ETHYL PROPANOATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
科学研究应用
2-[5-({1,3-DIOXO-2-[2-(PROPANOYLOXY)ETHYL]ISOINDOL-5-YL}OXY)-1,3-DIOXOISOINDOL-2-YL]ETHYL PROPANOATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are explored to understand its potential as a drug candidate or biochemical probe.
Medicine: Research focuses on its therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.
作用机制
The mechanism of action of 2-[5-({1,3-DIOXO-2-[2-(PROPANOYLOXY)ETHYL]ISOINDOL-5-YL}OXY)-1,3-DIOXOISOINDOL-2-YL]ETHYL PROPANOATE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or signal transduction, leading to various physiological effects. Detailed studies are conducted to elucidate these mechanisms and identify the compound’s molecular targets .
相似化合物的比较
Similar Compounds
- 2-(2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]AMINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
- 2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
Uniqueness
Its multiple functional groups allow for diverse chemical modifications, making it a versatile compound in various research fields .
属性
分子式 |
C26H24N2O9 |
|---|---|
分子量 |
508.5 g/mol |
IUPAC 名称 |
2-[5-[1,3-dioxo-2-(2-propanoyloxyethyl)isoindol-5-yl]oxy-1,3-dioxoisoindol-2-yl]ethyl propanoate |
InChI |
InChI=1S/C26H24N2O9/c1-3-21(29)35-11-9-27-23(31)17-7-5-15(13-19(17)25(27)33)37-16-6-8-18-20(14-16)26(34)28(24(18)32)10-12-36-22(30)4-2/h5-8,13-14H,3-4,9-12H2,1-2H3 |
InChI 键 |
USPTZJSSRZOMTE-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OCCN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)CCOC(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-chlorophenyl)sulfanyl]-N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}propanamide](/img/structure/B12449984.png)
![2-[(2-bromophenyl)carbonyl]-N-(4-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B12449989.png)
![N-[4-(diethylamino)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B12449993.png)
![3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B12450007.png)

![1-amino-N-(3,4-dichlorophenyl)-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12450015.png)


![N-[(5-methylfuran-2-yl)methyl]-1,3-diphenylpyrazole-4-carboxamide](/img/structure/B12450036.png)
![[4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetic acid](/img/structure/B12450044.png)
![2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide](/img/structure/B12450049.png)
![2-chloro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B12450058.png)

![4-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12450072.png)
